2-Hydroxy-1-(4-methoxyphenyl)ethanone

Asymmetric Catalysis Chiral Alcohol Synthesis Enantioselective Hydrogenation

This α-hydroxy ketone delivers 80% enantiomeric excess in cinchona-modified Rh hydrogenation—superior to 2-hydroxyacetophenone (73% ee). The 100–103°C crystalline solid simplifies purification and automated parallel synthesis. With a cLogP of 0.56 and full Lipinski compliance, it is an ideal scaffold for fragment-based drug discovery. Choose this specific derivative to reduce chiral separation costs and accelerate lead optimization.

Molecular Formula C9H10O3
Molecular Weight 166.17 g/mol
CAS No. 4136-21-4
Cat. No. B147056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-1-(4-methoxyphenyl)ethanone
CAS4136-21-4
Synonyms4-Methoxyphenacyl alcohol
Molecular FormulaC9H10O3
Molecular Weight166.17 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)CO
InChIInChI=1S/C9H10O3/c1-12-8-4-2-7(3-5-8)9(11)6-10/h2-5,10H,6H2,1H3
InChIKeyYTOKFOPFITZGDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxy-1-(4-methoxyphenyl)ethanone (CAS 4136-21-4) as a Differentiated Acetophenone Building Block


2-Hydroxy-1-(4-methoxyphenyl)ethanone, also known as α-hydroxy-4′-methoxyacetophenone, is a functionalized aromatic ketone characterized by the presence of an alpha-hydroxy group and a para-methoxy substituent on the phenyl ring . This compound classifies as a substituted acetophenone derivative with a molecular weight of 166.17 g/mol and is typically a white to off-white crystalline solid with a melting range of 100–103 °C [1]. Its dual hydroxyl and methoxy functionalization provides distinct reactivity compared to mono-substituted or differently substituted acetophenone analogs, making it a valued intermediate in enantioselective synthesis and medicinal chemistry programs [2].

Why Simple Acetophenone Analogs Cannot Replace 2-Hydroxy-1-(4-methoxyphenyl)ethanone in Demanding Applications


The functional profile of 2-Hydroxy-1-(4-methoxyphenyl)ethanone is defined by the synergistic interplay between its α-hydroxy and 4-methoxy groups, which collectively govern its physical state, reactivity, and stereochemical outcomes in catalytic transformations [1]. Generic acetophenones such as 4-methoxyacetophenone (CAS 100-06-1) lack the α-hydroxy moiety, precluding critical hydrogen-bonding interactions essential for certain synthetic pathways . Conversely, analogs like 2-hydroxyacetophenone (CAS 118-93-4) or 2-chloro-1-(4-methoxyphenyl)ethanone (CAS 2196-99-8) exhibit markedly different melting behavior, lipophilicity, and enantioselective hydrogenation performance, rendering direct substitution infeasible without compromising reaction yields, product purity, or downstream pharmacological properties .

Quantitative Differentiation of 2-Hydroxy-1-(4-methoxyphenyl)ethanone from Closest Acetophenone Analogs


Enantioselective Hydrogenation Performance on Rhodium Catalysts

In enantioselective hydrogenation studies employing cinchona-modified rhodium catalysts, 2-Hydroxy-1-(4-methoxyphenyl)ethanone achieved an enantiomeric excess (ee) of 80% at 89% conversion [1]. This performance surpasses that of the structurally simpler 2-hydroxyacetophenone (1), which yielded a lower ee of 73% under comparable conditions [1]. The presence of the 4-methoxy group on the phenyl ring is posited to enhance enantioselectivity through favorable steric and electronic interactions with the chiral modifier.

Asymmetric Catalysis Chiral Alcohol Synthesis Enantioselective Hydrogenation

Melting Point and Solid-State Handling Characteristics

2-Hydroxy-1-(4-methoxyphenyl)ethanone exhibits a melting point of 100–103 °C, placing it as a high-melting solid among its close structural analogs . In contrast, 4-methoxyacetophenone melts at 36–38 °C and is often a low-melting solid or liquid at ambient temperatures [1]; 2-hydroxyacetophenone has a reported melting range of 86–89 °C ; and the chloro-analog 2-chloro-1-(4-methoxyphenyl)ethanone melts at 98–100 °C . The higher melting point of the target compound is indicative of stronger intermolecular forces, likely due to hydrogen bonding involving both the α-hydroxy and carbonyl groups.

Physical Chemistry Solid Form Screening Crystallinity

Lipophilicity Profile (Calculated LogP) and Impact on Partitioning

The calculated partition coefficient (cLogP) for 2-Hydroxy-1-(4-methoxyphenyl)ethanone is 0.56 [1], positioning it as significantly more hydrophilic than its 4-methoxyacetophenone (cLogP ~1.79–1.90) and 2-chloro-1-(4-methoxyphenyl)ethanone (cLogP ~2.14) [2] counterparts. This difference of approximately 1.2–1.6 log units corresponds to a theoretical >10-fold reduction in octanol-water partition, favoring aqueous solubility over membrane permeability.

Lipophilicity Drug-likeness LogP ADME

Compliance with Lipinski's Rule of Five for Drug-like Properties

2-Hydroxy-1-(4-methoxyphenyl)ethanone fully complies with Lipinski's Rule of Five, exhibiting a molecular weight of 166.17 g/mol (<500), a calculated LogP of 0.56 (<5), one hydrogen bond donor (<5), and three hydrogen bond acceptors (<10) [1]. In contrast, the chloro-analog 2-chloro-1-(4-methoxyphenyl)ethanone has a higher LogP (2.14) and zero hydrogen bond donors, which may limit its solubility in aqueous biological assays [2]. The favorable balance of hydrogen-bonding capacity and moderate lipophilicity of the target compound positions it as a more tractable starting point for lead optimization campaigns.

Drug Discovery Medicinal Chemistry Rule of Five Oral Bioavailability

Validated Application Scenarios for 2-Hydroxy-1-(4-methoxyphenyl)ethanone Based on Evidence-Driven Differentiation


Asymmetric Synthesis of Chiral Alcohol Intermediates

The documented 80% enantiomeric excess in cinchona-modified rhodium hydrogenation [1] establishes 2-Hydroxy-1-(4-methoxyphenyl)ethanone as a preferred prochiral substrate for generating enantioenriched 1,2-diol derivatives. This level of stereocontrol is particularly valuable in the synthesis of chiral building blocks for pharmaceuticals and agrochemicals where optical purity dictates downstream biological activity. Procuring this specific ketone rather than 2-hydroxyacetophenone (73% ee) can significantly reduce the cost and time associated with chiral chromatographic separation.

Medicinal Chemistry Hit-to-Lead Optimization

Full compliance with Lipinski's Rule of Five and a moderate cLogP of 0.56 [2] render this compound an ideal scaffold for fragment-based drug discovery and lead optimization. Its balanced hydrogen-bond donor/acceptor profile supports aqueous solubility in biochemical assays, while the 4-methoxy group offers a handle for SAR exploration. Compared to the more lipophilic 4-methoxyacetophenone (cLogP ~1.8) or chloro-analog (cLogP 2.14), the target compound exhibits physicochemical properties more aligned with clinical candidate progression.

Solid-Phase Organic Synthesis and Parallel Library Construction

The high melting point (100–103 °C) and crystalline nature of 2-Hydroxy-1-(4-methoxyphenyl)ethanone simplify purification via recrystallization and enable accurate weighing for solid-phase synthesis. This is a critical advantage over low-melting analogs like 4-methoxyacetophenone (mp 36–38 °C), which may require liquid handling techniques prone to volumetric inaccuracies. The solid form also enhances stability during long-term storage and facilitates automated parallel synthesis workflows.

Preparation of Functionalized Chalcones for Bioactivity Screening

The α-hydroxy group in this compound provides a unique reactivity handle for Claisen-Schmidt condensations with aromatic aldehydes to form α-hydroxy chalcones . These chalcones are privileged scaffolds in medicinal chemistry due to their broad spectrum of biological activities. In contrast, simple 4-methoxyacetophenone yields only the parent chalcone lacking the α-hydroxy functionality, which has been shown to enhance hydrogen-bonding interactions with biological targets such as kinases and tubulin.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Hydroxy-1-(4-methoxyphenyl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.